molecular formula C18H23N5O2 B3020477 3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione CAS No. 377058-43-0

3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione

Cat. No.: B3020477
CAS No.: 377058-43-0
M. Wt: 341.415
InChI Key: PEKLYBAMAFSAHD-UHFFFAOYSA-N
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Description

3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione is a purine derivative known for its potential therapeutic applications. This compound is a potent adenosine A2A receptor antagonist and has been studied for its various biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione involves the reaction of 8-bromotheophylline with 3-phenylpropylamine, followed by the addition of propylamine and the subsequent removal of the bromine atom. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and phenylpropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione has been widely studied for its potential therapeutic applications. Some of its scientific research applications include:

    Chemistry: Used as a tool to study adenosine A2A receptor antagonism.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Explored for its potential neuroprotective and anti-tumor effects.

Mechanism of Action

The compound acts as an adenosine A2A receptor antagonist, leading to an increase in dopamine release in the brain. This mechanism is thought to be responsible for its neuroprotective and anti-tumor effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
  • 3-Methyl-7-octyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione

Uniqueness

3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern and its potent activity as an adenosine A2A receptor antagonist. This makes it a valuable compound for studying the role of this receptor in various biological processes and for potential therapeutic applications.

Properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-3-11-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKLYBAMAFSAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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